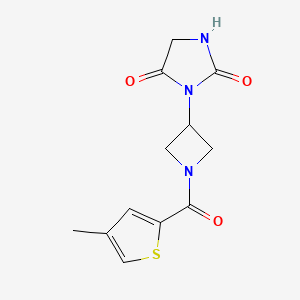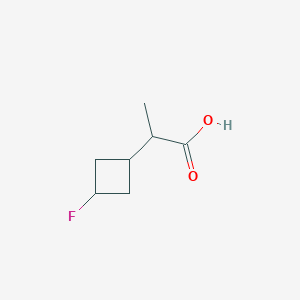
2-(3-Fluorocyclobutyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorocyclobutyl)propanoic acid is a chemical compound with the molecular formula C7H11FO2. It is a cyclobutane derivative that is used in scientific research for its potential therapeutic properties. This compound has attracted the attention of researchers due to its ability to interact with certain receptors in the body, which may have implications for the treatment of various medical conditions.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluorocyclobutyl)propanoic acid involves its interaction with certain receptors in the body. Specifically, this compound has been shown to interact with the GABA receptor, which is involved in the regulation of anxiety and other neurological functions. By interacting with this receptor, 2-(3-Fluorocyclobutyl)propanoic acid may have anxiolytic effects, which could be beneficial for the treatment of anxiety disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-Fluorocyclobutyl)propanoic acid are still being studied. However, research has shown that this compound can interact with certain receptors in the body, including the GABA receptor. This interaction may have anxiolytic effects, which could be beneficial for the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-Fluorocyclobutyl)propanoic acid in lab experiments is its potential therapeutic properties. This compound has been shown to interact with certain receptors in the body, which may have implications for the treatment of various medical conditions. However, one limitation of using this compound in lab experiments is its potential toxicity. As with any chemical compound, it is important to handle 2-(3-Fluorocyclobutyl)propanoic acid with care and follow proper safety protocols.
Direcciones Futuras
There are several future directions for research involving 2-(3-Fluorocyclobutyl)propanoic acid. One potential direction is the investigation of its potential use as a treatment for anxiety disorders and other neurological conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects. Finally, investigations into the safety and toxicity of 2-(3-Fluorocyclobutyl)propanoic acid are also necessary to ensure its safe use in future research and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(3-Fluorocyclobutyl)propanoic acid involves several steps. One method involves the reaction of cyclobutanone with ethyl magnesium bromide to form the corresponding alcohol. This alcohol is then treated with hydrochloric acid to form the corresponding chloride, which is then reacted with potassium cyanide to form the nitrile. The nitrile is then hydrolyzed to form the carboxylic acid.
Aplicaciones Científicas De Investigación
2-(3-Fluorocyclobutyl)propanoic acid has been studied for its potential therapeutic properties. Research has shown that this compound can interact with certain receptors in the body, including the GABA receptor, which is involved in the regulation of anxiety and other neurological functions. This has led to investigations into its potential use as a treatment for anxiety disorders and other neurological conditions.
Propiedades
IUPAC Name |
2-(3-fluorocyclobutyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c1-4(7(9)10)5-2-6(8)3-5/h4-6H,2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDBBVYAGYPLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorocyclobutyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanol](/img/structure/B2447062.png)
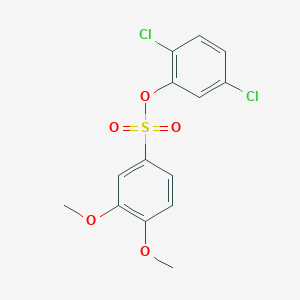
![N-[3-(3-Acetyl-2-oxoimidazolidin-1-yl)-2-methylphenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2447064.png)
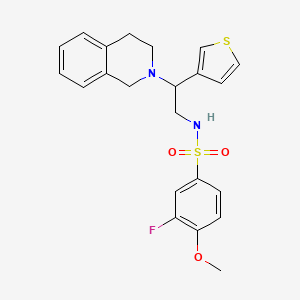
![1-[8-(Trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2447067.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447068.png)
![ethyl 3-carbamoyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2447069.png)
![N-[1-[4-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2447073.png)
![3-(2-(indolin-1-yl)-2-oxoethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2447075.png)

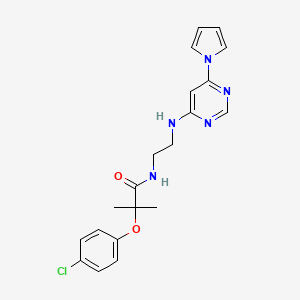
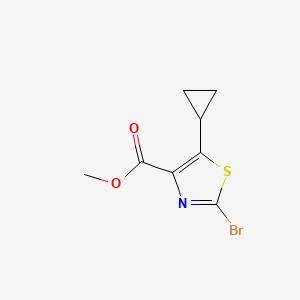
![1-(2,3-Dimethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2447083.png)
